molecular formula C18H23N5O2 B2392313 (1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310156-92-2

(1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2392313
CAS No.: 2310156-92-2
M. Wt: 341.415
InChI Key: RNFDHTIFMQQJGD-UHFFFAOYSA-N
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Description

The compound (1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule that features a pyrazole ring, a tetrahydrocinnoline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Tetrahydrocinnoline Moiety: This involves the reduction of cinnoline derivatives using hydrogenation techniques.

    Coupling Reactions: The pyrazole and tetrahydrocinnoline moieties are then linked via a piperidine ring through nucleophilic substitution reactions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation steps and automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using reagents like potassium permanganate.

    Reduction: Reduction of the carbonyl group in the methanone moiety can be achieved using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced methanone derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex heterocyclic systems

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Mechanism of Action

The mechanism by which (1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. For example, the pyrazole ring is known to inhibit certain enzymes, while the piperidine ring may enhance binding affinity to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like celecoxib and deracoxib, which are known for their anti-inflammatory properties.

    Tetrahydrocinnoline Derivatives: Compounds used in the synthesis of various pharmaceuticals.

    Piperidine Derivatives: Compounds like piperidine-based alkaloids, which have a wide range of biological activities.

Uniqueness

The uniqueness of (1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone lies in its combination of these three distinct moieties, which may confer a unique profile of biological activities and synthetic versatility.

Properties

IUPAC Name

1H-pyrazol-5-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-18(16-5-8-19-20-16)23-9-6-13(7-10-23)12-25-17-11-14-3-1-2-4-15(14)21-22-17/h5,8,11,13H,1-4,6-7,9-10,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFDHTIFMQQJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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